1-methyl-1H-imidazole-5-carbothioamide
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Overview
Description
1-Methyl-1H-imidazole-5-carbothioamide is an organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-imidazole-5-carbothioamide can be synthesized through several methods. One common approach involves the reaction of 1-methylimidazole with carbon disulfide and an amine under basic conditions. The reaction typically proceeds as follows: [ \text{1-Methylimidazole} + \text{Carbon disulfide} + \text{Amine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-imidazole-5-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-Methyl-1H-imidazole-5-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-methyl-1H-imidazole-5-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
1-Methylimidazole: A related compound with similar structural features but lacking the carbothioamide group.
1-Methyl-1H-imidazole-5-carboxylic acid: Another similar compound with a carboxylic acid group instead of a carbothioamide group.
Uniqueness: 1-Methyl-1H-imidazole-5-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other imidazole derivatives may not be suitable.
Properties
Molecular Formula |
C5H7N3S |
---|---|
Molecular Weight |
141.20 g/mol |
IUPAC Name |
3-methylimidazole-4-carbothioamide |
InChI |
InChI=1S/C5H7N3S/c1-8-3-7-2-4(8)5(6)9/h2-3H,1H3,(H2,6,9) |
InChI Key |
VVTXXHPOVQIFAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C(=S)N |
Origin of Product |
United States |
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